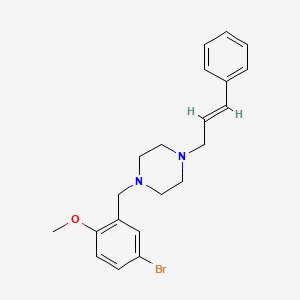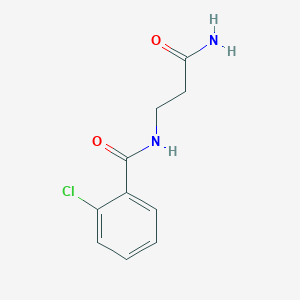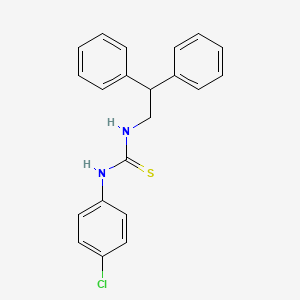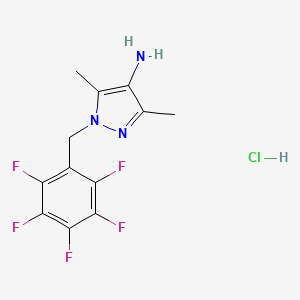
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been reported to interact with various receptors, including the opioid and cannabinoid receptors.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammation process. Additionally, this compound has been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Moreover, it exhibits significant activity against several types of cancer cells, making it a promising candidate for further research. However, this compound has some limitations, including its poor solubility in water, which may affect its bioavailability.
Orientations Futures
Several future directions can be explored for 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Moreover, further studies can be conducted to elucidate its mechanism of action and to identify its molecular targets. Additionally, this compound can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One of the most common methods is the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 1-(2-methoxy-5-bromobenzyl)piperazine with 3-phenylacryloyl chloride in the presence of a base. Both methods have been reported to yield high yields of the desired product.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied extensively for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. Moreover, this compound has been found to exhibit significant activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O/c1-25-21-10-9-20(22)16-19(21)17-24-14-12-23(13-15-24)11-5-8-18-6-3-2-4-7-18/h2-10,16H,11-15,17H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDCOKMVCMQHDE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)
![((2S)-1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B6129367.png)

![ethyl 1-[(6-methyl-4-oxo-4H-chromen-3-yl)methyl]-2-piperidinecarboxylate](/img/structure/B6129376.png)
![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)


![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)

![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)

![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)